

# IUPAC name for cyclohexanone ethylene ketal

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## Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

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An In-depth Technical Guide to **1,4-Dioxaspiro[4.5]decane** (Cyclohexanone Ethylene Ketal)

## Abstract

This technical guide provides a comprehensive overview of **1,4-dioxaspiro[4.5]decane**, the ethylene ketal of cyclohexanone. It is a crucial intermediate and protecting group in organic synthesis, particularly in the development of pharmaceuticals and complex molecules. This document details its nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on its role in drug discovery and development. Spectroscopic data for characterization and detailed experimental procedures are also provided to aid researchers and scientists.

## Nomenclature and Identification

The compound commonly known as cyclohexanone ethylene ketal is systematically named **1,4-dioxaspiro[4.5]decane** according to IUPAC nomenclature.<sup>[1]</sup> The name describes a spiro compound where a cyclohexane ring and a 1,3-dioxolane ring are joined at a single carbon atom.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1,4-dioxaspiro[4.5]decane[1]
Synonyms	Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal, 2,2-Pentamethylene-1,3-dioxolane, (Ethylenedioxy)cyclohexane[1][2]
CAS Number	177-10-6[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub> [1][3]
Molecular Weight	142.20 g/mol [1][4]
InChI Key	GZGPRZYKBPBQ-UHFFFAOYSA-N[1][2]
SMILES	C1CCC2(CC1)OCCO2[1]

## Physicochemical Properties

**1,4-Dioxaspiro[4.5]decane** is a stable compound under standard conditions, making it an effective protecting group. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for **1,4-Dioxaspiro[4.5]decane**

Property	Value
Appearance	Colorless liquid
Boiling Point	73 °C at 16 mmHg[3]
Density	1.02 g/mL[3]
Refractive Index (n <sup>20</sup> /D)	1.459[3]

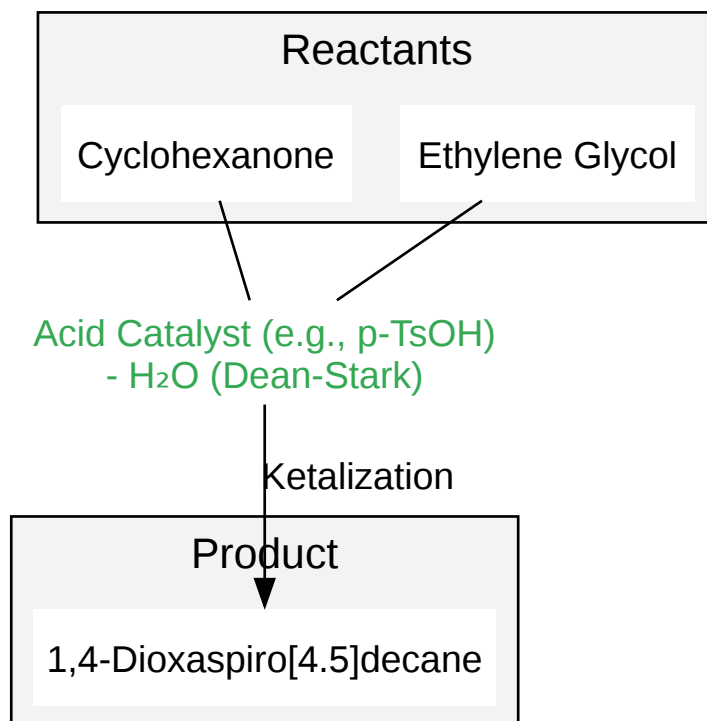
## Synthesis and Experimental Protocols

The most common method for the synthesis of **1,4-dioxaspiro[4.5]decane** is the acid-catalyzed reaction of cyclohexanone with ethylene glycol. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

## Synthesis of 1,4-Dioxaspiro[4.5]decane

The following diagram illustrates the general synthetic scheme.

### Synthesis of 1,4-Dioxaspiro[4.5]decane



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Caption: Acid-catalyzed synthesis of **1,4-dioxaspiro[4.5]decane**.

## Detailed Experimental Protocol: Synthesis

Materials:

- Cyclohexanone
- Ethylene glycol
- p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
- Toluene (solvent)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
- Add toluene as the solvent to fill the Dean-Stark trap.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

- Wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the product by vacuum distillation to obtain pure **1,4-dioxaspiro[4.5]decane**.

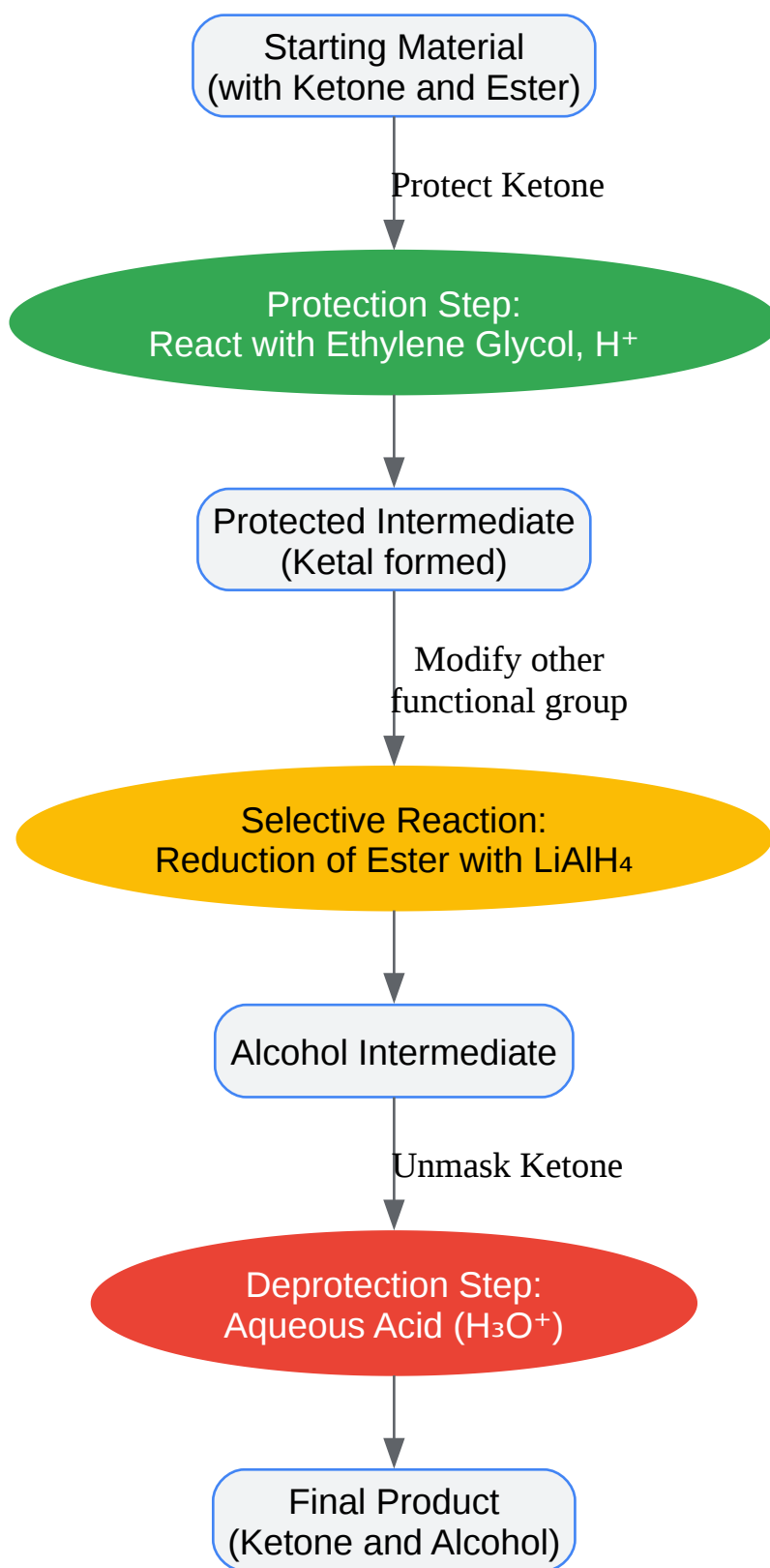
## Applications in Organic Synthesis

The primary utility of **1,4-dioxaspiro[4.5]decane** is as a protecting group for the carbonyl functionality of cyclohexanone and its derivatives. Ketal formation renders the carbonyl group unreactive towards nucleophiles and reducing agents, allowing for chemical transformations on other parts of the molecule.

## Protection and Deprotection

The stability of the ketal to basic and nucleophilic conditions makes it an ideal protecting group. Deprotection is readily achieved by acid-catalyzed hydrolysis, regenerating the ketone.

The following workflow demonstrates the utility of **1,4-dioxaspiro[4.5]decane** in a multi-step synthesis, a common strategy in drug development.



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Caption: Workflow of a protecting group strategy using a ketal.

## Role in Drug Development

**1,4-Dioxaspiro[4.5]decane** and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents.<sup>[5]</sup> The spirocyclic core provides a rigid scaffold that can be used to orient functional groups in a precise three-dimensional arrangement, which is often crucial for high-affinity binding to biological targets such as enzymes and receptors.<sup>[6]</sup> For example, derivatives of **1,4-dioxaspiro[4.5]decane** are key building blocks in the synthesis of potent enzyme inhibitors and 5-HT<sub>1A</sub> receptor agonists.<sup>[5][6]</sup>

## Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of **1,4-dioxaspiro[4.5]decane**.

Table 3: Spectroscopic Data for **1,4-Dioxaspiro[4.5]decane**

Technique	Characteristic Peaks/Shifts
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): ~3.9 (s, 4H, -O-CH <sub>2</sub> -CH <sub>2</sub> -O-), ~1.6-1.4 (m, 10H, cyclohexyl protons) <sup>[1]</sup>
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): ~108 (spiro C), ~64 (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-), ~35 (cyclohexyl C-2,6), ~25 (cyclohexyl C-4), ~24 (cyclohexyl C-3,5) <sup>[1]</sup>
IR (neat)	ν (cm <sup>-1</sup> ): ~2930, 2860 (C-H stretch), ~1100 (C-O stretch, strong) <sup>[7]</sup>

The absence of a strong carbonyl (C=O) absorption band around 1715 cm<sup>-1</sup> in the IR spectrum is a key indicator of successful ketal formation.

## Conclusion

**1,4-Dioxaspiro[4.5]decane** is a fundamentally important molecule in modern organic chemistry. Its role as a robust protecting group for ketones is indispensable in multi-step syntheses. For researchers and professionals in drug development, understanding the properties and protocols associated with this compound is crucial for the efficient construction of complex molecular architectures with potential therapeutic applications. This guide provides

the core technical information required for the effective utilization of **1,4-dioxaspiro[4.5]decane** in a laboratory setting.

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## References

- 1. 1,4-Dioxaspiro(4.5)decane | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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